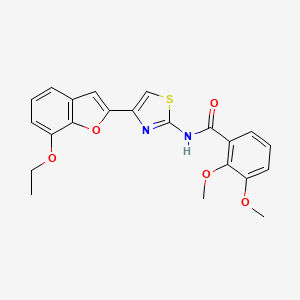

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide, also known as EBTAM, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in medical research. EBTAM is a thiazole-based benzamide that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives: , such as the compound , have shown significant potential in anticancer therapy. They have been found to exhibit extraordinary inhibitory potency against various human cancer cell lines . Specifically, they can induce apoptosis in cancer cells through caspase-dependent pathways, which is a form of programmed cell death crucial for stopping the proliferation of cancerous cells .

Lung Carcinoma Treatment

The compound has been investigated for its efficacy against lung carcinoma cell lines, such as A549. It has shown promise in inactivating the serine-threonine kinase (AKT) signaling pathway , which is often implicated in the survival and growth of cancer cells . By inhibiting this pathway, the compound can prevent the replication of cancerous cells, leading to their death.

Antimicrobial Properties

Thiazole derivatives: , which are part of the compound’s structure, have been recognized for their broad-spectrum antimicrobial activities . They have been effective against a range of pathogens, including bacteria like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger . This makes the compound a potential candidate for developing new antimicrobial drugs.

Anti-Inflammatory and Analgesic Effects

The compound’s structure includes a thiazole ring , which has been associated with anti-inflammatory and analgesic properties. These effects are beneficial in the treatment of chronic inflammatory diseases and for providing pain relief in various medical conditions .

Antioxidant Potential

Benzofuran and its derivatives have been noted for their antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases, including cancer and heart disease. The compound’s ability to neutralize free radicals makes it a valuable research subject in the development of antioxidant therapies .

Antiviral Applications

The structural components of the compound, particularly the benzofuran and thiazole moieties , have shown potential in antiviral therapy. They have been studied for their effectiveness against various viral infections, providing a platform for the development of new antiviral drugs .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Benzofuran compounds have been shown to impact a wide range of biological and pharmacological applications

Result of Action

Benzofuran compounds have been shown to exhibit strong biological activities

Propiedades

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-4-28-17-10-5-7-13-11-18(29-19(13)17)15-12-30-22(23-15)24-21(25)14-8-6-9-16(26-2)20(14)27-3/h5-12H,4H2,1-3H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIRPKOHKWXENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875237.png)

![4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2875239.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline](/img/structure/B2875243.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875246.png)

![4-{[(4-Carboxybutyl)amino]methyl}benzoic acid](/img/structure/B2875251.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2875252.png)

![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)